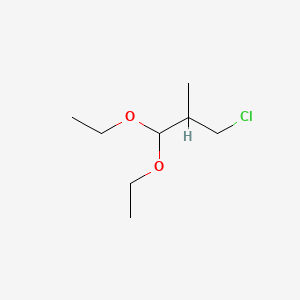
3-Chloro-1,1-diethoxy-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1-diethoxy-2-methylpropane: is an organic compound with the molecular formula C8H17ClO2 and a molecular weight of 180.67 g/mol . 3-Chloro-2-methylpropionaldehyde Diethyl Acetal . This compound is typically used as an intermediate in the synthesis of various chemical products, including lysine-related compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-1,1-diethoxy-2-methylpropane can be achieved through the reaction of 3-chloro-2-methylpropionaldehyde with ethanol in the presence of an acid catalyst . The reaction proceeds as follows:
[ \text{3-Chloro-2-methylpropionaldehyde} + 2 \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods:
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
3-Chloro-1,1-diethoxy-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Hydrolysis: The acetal group can be hydrolyzed to yield the corresponding aldehyde and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the acetal group. Common acids include hydrochloric acid and sulfuric acid, while common bases include sodium hydroxide and potassium hydroxide.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as 3-hydroxy-1,1-diethoxy-2-methylpropane, 3-amino-1,1-diethoxy-2-methylpropane, or 3-thio-1,1-diethoxy-2-methylpropane can be formed.
Hydrolysis: The major products are 3-chloro-2-methylpropionaldehyde and ethanol.
Applications De Recherche Scientifique
3-Chloro-1,1-diethoxy-2-methylpropane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of lysine-related compounds, which are important in protein synthesis and metabolism.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,1-diethoxy-2-methylpropane involves its reactivity as an acetal and a chloroalkane. The acetal group can be hydrolyzed to release the corresponding aldehyde, which can then participate in various chemical reactions. The chlorine atom can undergo substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
1,1-Diethoxy-2-methylpropane: This compound is similar in structure but lacks the chlorine atom.
3-Chloro-2-methylpropionaldehyde: This compound is a precursor to 3-Chloro-1,1-diethoxy-2-methylpropane and is used in similar synthetic routes.
Uniqueness:
This compound is unique due to the presence of both an acetal group and a chlorine atom. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
IUPAC Name |
3-chloro-1,1-diethoxy-2-methylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO2/c1-4-10-8(11-5-2)7(3)6-9/h7-8H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXYUMCFVKTVHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(C)CCl)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
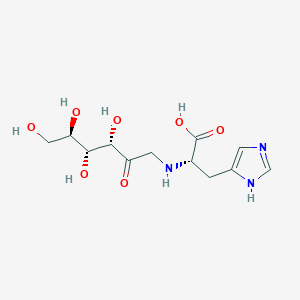

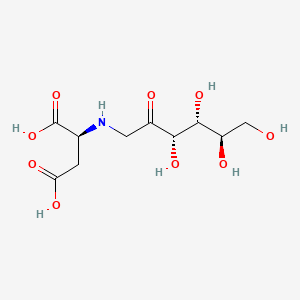
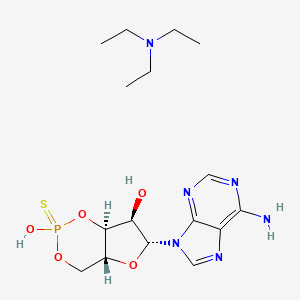
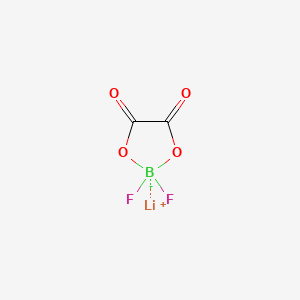
![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)
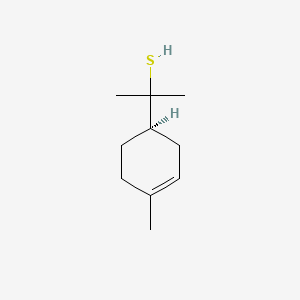
![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)
